Methyl 3-([(benzyloxy)carbonyl]amino)propanoate
Overview
Description
Methyl 3-([(benzyloxy)carbonyl]amino)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonyl group attached to an amino propanoate moiety. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-([(benzyloxy)carbonyl]amino)propanoate typically involves the esterification of 3-aminopropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-([(benzyloxy)carbonyl]amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-([(benzyloxy)carbonyl]amino)propanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing hydrolysis to release active compounds. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Methyl 3-([(tert-butoxycarbonyl)amino]propanoate): Similar in structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
Ethyl 3-([(benzyloxy)carbonyl]amino)propanoate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 3-([(benzyloxy)carbonyl]amino)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The benzyloxycarbonyl group provides protection during synthesis, while the methyl ester group offers a balance between reactivity and stability.
Properties
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-11(14)7-8-13-12(15)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSYHFSVQUXZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327463 | |
Record name | Methyl 3-([(benzyloxy)carbonyl]amino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54755-77-0 | |
Record name | Methyl 3-([(benzyloxy)carbonyl]amino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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